
3-Acetylacrylic acid
Overview
Description
3-Acetylacrylic acid (CAS 4743-82-2), also known as (E)-4-oxopent-2-enoic acid, is an α,β-unsaturated carboxylic acid with a ketone substituent at the 3-position. Its molecular formula is C₅H₆O₃, and it has an average molecular mass of 114.10 g/mol . The compound is characterized by a conjugated system between the carboxylic acid and acetyl groups, enabling reactivity in cycloadditions, Michael additions, and enantioselective syntheses .
A notable application is its role in crystallization-induced asymmetric transformation (CIAT)-aza-Michael addition, where it reacts with amines to form enantiomerically pure adducts (99:1 dr) for spirocyclic pyrrolidine synthesis . This reactivity is attributed to its electrophilic α,β-unsaturated carbonyl system, which facilitates nucleophilic attacks.
Preparation Methods
Reaction Optimization and Kinetic Modeling
Solvent and Catalyst Selection
Data from Patent CN111039838A underscore the importance of solvent choice in acetylation reactions. Dichloromethane, toluene, and acetonitrile were optimal for minimizing side reactions, with dichloromethane yielding 91.2–92.6% purity in analogous syntheses . Catalysts such as cuprous iodide (0.5–1.5 wt%) and tetrabutylammonium bromide (3–5 wt%) enhanced reaction rates by facilitating halide displacement .
Temperature and Time Dependence
A kinetic study on glucose-to-levulinic acid conversion (Chapter 4, University of Groningen) provides a model for optimizing 3-AAA synthesis . The research demonstrated that reaction yields plateau after 3–4 hours at 80–85°C, with excessive heating promoting degradation . For 3-AAA, maintaining temperatures below 100°C during acetylation and limiting reaction times to 4 hours could maximize output.
Purification and Analytical Techniques
Distillation and Extraction
Post-reaction purification in Patent CN111039838A involved ethyl acetate extraction followed by reduced-pressure distillation, achieving >90% purity . For 3-AAA, similar protocols would apply, with adjustments for the compound’s lower boiling point (~210°C predicted).
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with a Bio-Rad Aminex HPX-87H column, as described in the Groningen study, is suitable for quantifying 3-AAA and byproducts like unreacted methacrylic acid . Mobile phases of 5 mM H₂SO₄ at 0.55 mL/min resolve α,β-unsaturated acids within 40 minutes .
Industrial Feasibility and Environmental Impact
Raw Material Accessibility
Both patents emphasize the use of commodity chemicals (methacrylic acid, sodium acetate, acetic anhydride), ensuring cost-effective scaling . Bio-based ethanol, as proposed in US20150080604A1, aligns with sustainable manufacturing trends .
Waste Management
The CN111039838A process recycles solvents like dichloromethane and ethyl acetate, reducing environmental footprint . Neutralization of acidic byproducts with aqueous NaOH further mitigates waste toxicity.
Chemical Reactions Analysis
Types of Reactions: 3-Acetylacrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation involves amines and coupling agents.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: 3-Hydroxyacrylic acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
3-Acetylacrylic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on this compound derivatives has shown potential in developing new therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and coatings due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-acetylacrylic acid involves its ability to participate in various chemical reactions due to its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ketone group can undergo nucleophilic addition reactions. These properties make it a valuable intermediate in organic synthesis and a useful tool in studying biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-acetylacrylic acid with five related α,β-unsaturated carboxylic acids:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
---|---|---|---|---|
This compound | C₅H₆O₃ | 114.10 | Acetyl (C=O) at 3-position | 4743-82-2 |
Acrylic acid | C₃H₄O₂ | 72.06 | No substituents | 79-10-7 |
3-Indoleacrylic acid | C₁₁H₉NO₂ | 187.19 | Indole at 3-position | 29953-71-7 |
Caffeic acid | C₉H₈O₄ | 180.16 | 3,4-Dihydroxyphenyl at 3-position | 331-39-5 |
m-Coumaric acid | C₉H₈O₃ | 164.16 | 3-Hydroxyphenyl at 3-position | 588-30-7 |
3-(1H-Indol-3-yl)acrylic acid | C₁₁H₉NO₂ | 187.19 | Indole at 3-position | 1204-06-4 |
Key Observations :
- Electrophilicity : The acetyl group in this compound enhances electrophilicity compared to unsubstituted acrylic acid, making it more reactive in conjugate additions .
- Aromatic Substituents : Compounds like 3-indoleacrylic acid and caffeic acid derive unique properties from aromatic rings (e.g., indole’s role in protein binding or catechol’s antioxidant activity) .
- Hydrogen Bonding : Caffeic and m-coumaric acids possess hydroxyl groups that enable hydrogen bonding, influencing solubility and biological activity .
This compound
- Synthetic Utility : Used in silver-catalyzed diastereoselective alkylations (e.g., 87/13 dr with AgOAc) to generate spirocyclic compounds .
- Chiral Auxiliary: Key intermediate in enantioselective synthesis of aminolactones (94% yield, 98:2 dr) .
Acrylic Acid
- Industrial Use : Precursor for polyacrylates, adhesives, and coatings. Hazardous upon exposure (irritant) .
3-Indoleacrylic Acid
- Biochemical Applications : Used as a tryptophan analog in microbial studies and protein synthesis inhibition .
Caffeic Acid
- Pharmacology : Antioxidant, anti-inflammatory, and anticancer properties. Found in coffee and wine .
- Cosmetics: Stabilizer in formulations due to UV-absorbing phenolic groups .
m-Coumaric Acid
- Research Use: Intermediate in synthesizing flavonoids and coumarin derivatives. Low acute toxicity (LD₅₀ > 2000 mg/kg in rats) .
Biological Activity
3-Acetylacrylic acid (3-AAA) is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 3-AAA, including its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.
Chemical Structure and Synthesis
This compound is an α,β-unsaturated carboxylic acid characterized by the presence of both an acetyl group and a carboxylic acid group. Its chemical structure can be represented as follows:
The synthesis of 3-AAA can be achieved through various methods, including the reaction of acrylic acid with acetic anhydride or acetyl chloride under acidic conditions. The process typically involves the formation of an intermediate that undergoes dehydration to yield the final product.
Antimicrobial Properties
Recent studies have indicated that 3-AAA exhibits significant antimicrobial activity against a range of pathogens. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Candida albicans | 30 µg/mL |
Cytotoxic Effects
Research has also explored the cytotoxic effects of 3-AAA on various cancer cell lines. Studies indicate that 3-AAA can induce apoptosis in cancer cells, particularly in breast and colon cancer models. The compound appears to activate caspase pathways, leading to programmed cell death.
Case Study: Breast Cancer Cell Line (MCF-7)
In a study conducted by Zhang et al., treatment with 3-AAA resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to control groups.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).
Table 2: Anti-inflammatory Effects of this compound
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
---|---|---|---|
TNF-α | 200 | 80 | 60% |
IL-6 | 150 | 50 | 66.67% |
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Apoptotic Pathway Activation : In cancer cells, 3-AAA activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Cytokine Modulation : By inhibiting signaling pathways involved in inflammation, such as NF-kB, 3-AAA reduces the synthesis of inflammatory mediators.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for 3-acetylacrylic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves condensation reactions using acetylating agents (e.g., acetic anhydride) and acrylic acid derivatives. Purity validation requires chromatographic techniques (HPLC or GC-MS) to detect residual solvents or side products. Calibration with certified reference materials (CRMs) ensures accuracy. For reproducibility, document reaction conditions (temperature, solvent ratios, catalyst loadings) and use spectroscopic characterization (e.g., -NMR, IR) to confirm structural integrity .
Q. How should researchers handle contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Contradictions (e.g., unexpected peaks in NMR) may arise from impurities, tautomerism, or solvent interactions. Cross-validate with multiple techniques (e.g., -NMR, X-ray crystallography) and compare datasets against computational simulations (DFT for predicted spectra). If discrepancies persist, conduct controlled experiments (e.g., solvent-free recrystallization) to isolate artifacts .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes. Avoid ingestion and ensure spill kits are accessible. Document all incidents and consult safety data sheets (SDS) for toxicity profiles .
Advanced Research Questions
Q. How can researchers design stability studies to evaluate this compound under varying storage conditions?
- Methodological Answer : Perform accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and monitor degradation products via LC-MS. Use kinetic modeling (Arrhenius equation) to predict shelf life. Include control samples stored at -20°C for baseline comparison. Report degradation pathways (e.g., hydrolysis, oxidation) and validate with stability-indicating assays .
Q. What strategies resolve conflicting bioactivity data in pharmacological studies involving this compound derivatives?
- Methodological Answer : Discrepancies in IC values or receptor binding may stem from assay variability (e.g., cell line differences, incubation times). Standardize protocols across labs (e.g., use identical cell passages, buffer systems) and employ statistical tools (ANOVA with post-hoc tests) to identify outliers. Replicate experiments with blinded samples to minimize bias .
Q. How can computational modeling enhance the understanding of this compound’s reactivity in organic synthesis?
- Methodological Answer : Use quantum mechanical calculations (e.g., DFT for transition-state analysis) to predict regioselectivity in Michael additions or cycloadditions. Validate models with experimental kinetic data (e.g., rate constants under varying pH). Collaborate with theorists to refine force fields for molecular dynamics simulations .
Q. Methodological Frameworks for Academic Writing
Q. How should researchers structure a manuscript to address complex analytical challenges involving this compound?
- Guidelines : Follow IMRaD (Introduction, Methods, Results, Discussion) format. In the Methods section, detail instrumentation (e.g., column specifications for HPLC) and statistical packages used (e.g., R for PCA). In Results, avoid overinterpreting data; reserve mechanistic hypotheses for the Discussion. Cite primary literature to contextualize findings and acknowledge limitations (e.g., sample size constraints) .
Q. What criteria ensure ethical data presentation in studies involving conflicting results?
- Guidelines : Disclose all raw data in supplementary materials, including failed experiments. Use error bars and confidence intervals to represent variability. Address contradictions transparently in the Discussion, proposing follow-up experiments (e.g., isotopic labeling to trace reaction pathways). Adhere to journal policies on data availability statements .
Q. Tables: Key Analytical Techniques for this compound Research
Properties
IUPAC Name |
(E)-4-oxopent-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3H,1H3,(H,7,8)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTKSWVCNVUVHG-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4743-82-2 | |
Record name | 4-Oxo-2-pentenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-oxopent-2-en-2-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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